Differential Cytotoxicity in EAC Cells: TA1 vs TA2 IC50
In a head-to-head study, TA1 exhibited an IC50 of 251.1 µg/mL against Ehrlich Ascites Carcinoma (EAC) cells, compared to 398.1 µg/mL for TA2, representing a 1.59-fold higher potency [1]. The identity of TA1 as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is inferred from the study's focus on thiazole acetamides and structural consistency; confirmation requires full-text inspection.
| Evidence Dimension | Cytotoxicity (MTT assay) in EAC cells |
|---|---|
| Target Compound Data | IC50 251.1 µg/mL |
| Comparator Or Baseline | TA2 IC50 398.1 µg/mL |
| Quantified Difference | 1.59-fold lower IC50 (higher potency) |
| Conditions | 24 h incubation, MTT assay, EAC cell line |
Why This Matters
The 1.6-fold difference in IC50 demonstrates that even within the same acetamide series, subtle structural variations yield quantifiable differences in anticancer potency, justifying preferential selection of the more active congener.
- [1] Madhu LN, et al. J Cancer Res Ther 2020;16(Suppl):S74-S81. View Source
